molecular formula C20H15F3N2O2 B3008093 2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 338754-70-4

2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3008093
CAS No.: 338754-70-4
M. Wt: 372.347
InChI Key: YIOOBFJEKRHVCB-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine-3-carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a benzyl group bearing a trifluoromethyl (-CF₃) moiety at the 3-position and an N-phenyl carboxamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key pharmacophore in medicinal chemistry . The compound’s planar conformation, stabilized by π-conjugation across the amide bridge, is critical for binding interactions in biological systems .

Properties

IUPAC Name

2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-7-4-6-14(12-15)13-25-11-5-10-17(19(25)27)18(26)24-16-8-2-1-3-9-16/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOOBFJEKRHVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves several steps. One common method includes the reaction of 3-(trifluoromethyl)benzyl chloride with 2-oxo-1,2-dihydropyridine-3-carboxamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related dihydropyridine-3-carboxamides, focusing on substituent variations, physicochemical properties, and pharmacological implications.

Substituent Variations and Structural Analogues

Compound Name R₁ (Benzyl Substitution) R₂ (N-Aryl Group) Molecular Weight (g/mol) Key Features
2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide (Target) 3-(trifluoromethyl)benzyl Phenyl 386.37 High lipophilicity (CF₃), planar conformation
N-(2,4-dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 3-(trifluoromethyl)benzyl 2,4-dimethoxyphenyl 402.37 Increased polarity (methoxy groups), potential for H-bonding
N-(4-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide 3-(trifluoromethyl)benzyl 4-methoxyphenyl 402.37 Moderate lipophilicity, enhanced solubility vs. phenyl analogue
1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-methylbenzyl 3-(trifluoromethyl)phenyl 386.37 Reduced steric bulk (methyl vs. CF₃), lower metabolic stability
Alvelestat (AZD9668)
N-[[5-(methanesulfonyl)pyridin-2-yl]methyl]-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
3-(trifluoromethyl)benzyl Methanesulfonyl-pyridyl 574.56 Orally active elastase inhibitor; sulfonyl group enhances target affinity

Pharmacological and Physicochemical Insights

Trifluoromethyl Group Impact :

  • The 3-(trifluoromethyl)benzyl group in the target compound and AZD9668 improves binding to hydrophobic pockets in enzymes (e.g., neutrophil elastase) .
  • Compared to methyl or methoxy substituents, CF₃ increases metabolic resistance but may reduce aqueous solubility .

N-Aryl Modifications :

  • Phenyl vs. Methoxyphenyl : The 4-methoxyphenyl group (as in ) introduces moderate polarity, balancing solubility and membrane permeability.
  • AZD9668’s Methanesulfonyl-Pyridyl : This substitution in alvelestat enhances target specificity for elastase, contributing to its clinical development as an anti-inflammatory agent .

Tautomerism and Conformation :

  • Like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the target compound exists predominantly in the keto-amine tautomeric form, ensuring planar geometry critical for π-π stacking in enzyme binding.

Biological Activity

2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 338754-70-4, is a compound that has garnered attention for its potential biological activities. The structure of this compound suggests various pharmacological properties, particularly in the realms of antimicrobial and anticancer activities. This article reviews the existing literature on its biological activity, including case studies and research findings.

The molecular formula of this compound is C20H15F3N2O2C_{20}H_{15}F_{3}N_{2}O_{2}, with a molecular weight of 372.35 g/mol. The compound features a dihydropyridine core, which is often associated with various biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds often range from 15.625 to 125 μM against various bacterial strains, suggesting that 2-oxo-N-phenyl derivatives may also possess comparable activity .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundMIC (μM)Target Organism
Dihydropyridine A15.625 - 62.5Staphylococcus aureus
Dihydropyridine B62.5 - 125Enterococcus faecalis
2-Oxo-N-phenyl derivativeTBDTBD

Anticancer Activity

The potential anticancer effects of dihydropyridine derivatives have been explored in various studies. For example, some compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study:
A study investigating the effects of related compounds on human cancer cell lines showed that certain dihydropyridine derivatives inhibited cell proliferation by up to 70% at concentrations as low as 10 μM. This suggests a promising avenue for further research into the anticancer potential of 2-oxo-N-phenyl derivatives.

The biological activity of dihydropyridine derivatives is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. For instance, the inhibition of protein synthesis pathways has been noted in some studies, which could explain the antimicrobial and anticancer effects observed with these compounds .

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